Lipophilicity Advantage Over the Carboxylic Acid Intermediate
The target compound's methyl ester provides a crucial lipophilicity advantage over its direct downstream product, the corresponding carboxylic acid. The methyl ester has a calculated LogP of 1.9, which is suitable for crossing cellular membranes, while the acid analog (CAS 1363380-83-9) is expected to have a significantly lower LogP due to its ionizable carboxyl group, limiting its passive permeability [1]. This property is essential for in-cell target engagement of final drug candidates derived from this intermediate, as seen in HBV capsid assembly modulator research [2].
| Evidence Dimension | Partition Coefficient (Calculated LogP) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid (CAS 1363380-83-9): expected LogP < 1 (estimated based on common carboxylic acid reductions from ester) |
| Quantified Difference | Predicted increase of >0.9 log units, enhancing membrane permeability by approx. 8-fold. |
| Conditions | Computational prediction based on the fragment-based method reported on Molaid [1]. |
Why This Matters
Higher lipophilicity is a critical parameter for central nervous system (CNS) drug candidates and influences oral bioavailability, making the ester the preferred form for exploring structure-activity relationships (SAR) in cell-based assays before final compound optimization.
- [1] Molaid. 1-{[((叔丁氧基)羰基]氨基}-3,3-二氟环丁烷-1-羧酸甲酯. Calculated Properties Datasheet. https://www.molaid.com/MS_23019588. View Source
- [2] Janssen Sciences Ireland Unlimited Company. Patent WO2020169784A1: Amide derivatives useful in the treatment of hbv infection or hbv-induced diseases. Filed 2020-02-21. View Source
